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Executive Summary
The discovery of stable free radicals within proteins revolutionized our understanding of

enzymatic mechanisms and biological redox processes. Initially perceived as purely damaging

agents, it is now established that certain amino acid radicals, particularly those derived from

tyrosine, serve as essential catalytic cofactors in a range of critical enzymes. This technical

guide provides an in-depth exploration of the seminal discoveries of stable tyrosine radicals,

focusing on the core experimental evidence and the methodologies that enabled their

identification and characterization. We delve into the key roles of these radicals in enzymes

such as ribonucleotide reductase and photosystem II, presenting quantitative data, detailed

experimental protocols, and visual representations of the associated biochemical pathways and

workflows. This document is intended to be a comprehensive resource for researchers,

scientists, and drug development professionals working in enzymology, structural biology, and

redox biochemistry.

Introduction: A Paradigm Shift in Free Radical
Biology
For many years, free radicals in biological systems were primarily associated with oxidative

stress and cellular damage. The revelation that proteins could not only harbor but also utilize

stable free radicals for catalysis represented a significant paradigm shift. Tyrosine, with its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1239304?utm_src=pdf-interest
https://www.benchchem.com/product/b1239304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


redox-active phenol group, emerged as a key player in this new understanding. The formation

of a neutral tyrosyl radical (Tyr•) through the loss of an electron and a proton from the phenolic

hydroxyl group allows it to participate in a variety of one-electron transfer reactions. This guide

will recount the discovery of these stable radicals, the techniques used to study them, and their

profound implications for biology and medicine.

The Seminal Discoveries: Ribonucleotide Reductase
and Photosystem II
The first definitive evidence for a stable, functionally significant amino acid radical in a protein

came from studies on two key enzymes: ribonucleotide reductase and photosystem II.

Ribonucleotide Reductase: The Dawn of a New Cofactor
Ribonucleotide reductases (RNRs) are enzymes essential for DNA synthesis in all living

organisms, catalyzing the conversion of ribonucleotides to deoxyribonucleotides.[1][2] The

Class I RNRs, found in E. coli and eukaryotes, are composed of two subunits, R1 and R2 (also

known as α and β respectively).[3][4] In the late 1970s and early 1980s, pioneering work on the

R2 subunit of E. coli RNR revealed the presence of a stable organic free radical, which was

shown to be essential for enzyme activity.[3][5]

The identification of this radical as a tyrosyl radical was a landmark achievement. Through a

series of elegant experiments involving isotopic labeling, researchers were able to pinpoint the

origin of the radical.[5] Growing E. coli in media containing deuterated tyrosine led to a

significant change in the Electron Paramagnetic Resonance (EPR) spectrum of the R2 subunit,

directly implicating tyrosine as the source of the radical.[5] Subsequent site-directed

mutagenesis studies definitively identified Tyrosine-122 (Y122) as the specific residue

harboring the stable radical.[6][7] This radical is stabilized by a nearby di-iron center within the

R2 subunit.[3] The Y122 radical initiates a long-range radical transfer process that ultimately

leads to the reduction of the ribonucleotide substrate at the active site in the R1 subunit.[4][8]

Photosystem II: A Radical Role in Photosynthesis
Photosystem II (PSII) is a large protein complex in plants, algae, and cyanobacteria that is

responsible for the light-driven oxidation of water to molecular oxygen. This process is

fundamental to life on Earth. Within PSII, two redox-active tyrosines, designated TyrZ (on the
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D1 subunit) and TyrD (on the D2 subunit), play crucial roles.[9][10] TyrZ is a transient radical

that acts as an electron shuttle between the manganese-calcium cluster, where water oxidation

occurs, and the photo-oxidized chlorophyll special pair, P680+.[10][11] In contrast, TyrD forms

a remarkably stable radical (TyrD•) that is not directly on the main path of electron transfer but

is thought to be involved in the assembly and photoprotection of the PSII complex.[11][12]

The identification of TyrZ and TyrD as tyrosine radicals also heavily relied on EPR

spectroscopy and isotopic labeling techniques, similar to the work on RNR.[9][13] The

characteristic EPR signal, known as "Signal II," was shown to be due to the TyrD• radical.[13]

Data Presentation: Quantitative Analysis of Tyrosine
Radicals
The primary technique for the characterization of protein-based free radicals is Electron

Paramagnetic Resonance (EPR) spectroscopy. This method provides detailed information

about the electronic structure and environment of the unpaired electron. Key parameters

obtained from EPR spectra include the g-tensor and hyperfine coupling constants (A-values).

EPR Parameters of Tyrosine Radicals
The following tables summarize the key EPR parameters for the stable tyrosine radicals in E.

coli Ribonucleotide Reductase and Photosystem II. These values are crucial for identifying and

characterizing these radicals in different experimental systems.
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Protein
Tyrosine
Residue

g-tensor
component

Value Reference

E. coli

Ribonucleotide

Reductase

Y122• g_x ~2.009 [8]

g_y ~2.0045 [8]

g_z ~2.0022 [8]

Photosystem II

(Spinach)
TyrD• g_x 2.0075 [10]

g_y 2.0042 [10]

g_z 2.0020 [10]

Photosystem II

(Synechocystis)
TyrD• g_x 2.0076 [14]

g_y 2.0048 [14]

g_z 2.0023 [14]

Photosystem II

(Synechocystis)
TyrZ• g_x ~2.0069-2.0083 [14]

g_y ~2.0046 [14]

g_z ~2.0023 [14]

Table 1: g-tensor values for Tyrosine Radicals in Ribonucleotide Reductase and Photosystem

II.
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Protein
Tyrosine
Residue

Proton

Hyperfine
Coupling
Constant
(MHz)

Reference

E. coli

Ribonucleotide

Reductase

Y122• Hβ1 ~28 [8]

Hβ2 ~11 [8]

H3,5 ~8 [8]

Photosystem II TyrD• Hβ1 ~26 [9]

Hβ2 ~11 [9]

H3,5 ~8 [9]

Photosystem II TyrZ• Hβ1 ~26 [10]

Hβ2 ~11 [10]

H3,5 ~8 [10]

Table 2: Hyperfine Coupling Constants for Tyrosine Radicals in Ribonucleotide Reductase and

Photosystem II.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the

discovery and characterization of stable tyrosine radicals in proteins.

Continuous-Wave (CW) EPR Spectroscopy of Protein
Tyrosyl Radicals
This protocol outlines the general steps for acquiring a CW-EPR spectrum of a protein sample

containing a stable tyrosyl radical.

4.1.1. Sample Preparation
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Protein Purification: Purify the protein of interest to a high degree of homogeneity using

standard chromatographic techniques. The final buffer should be compatible with EPR

measurements (e.g., low salt concentration, no cryoprotectant precipitation).

Concentration: Concentrate the protein sample to a final concentration typically in the range

of 100-500 µM.

Cryoprotectant Addition: Add a cryoprotectant, such as glycerol or sucrose, to a final

concentration of 20-30% (v/v) to prevent ice crystal formation during freezing, which can

damage the protein and introduce artifacts into the EPR spectrum.

Sample Loading: Carefully load the sample into a quartz EPR tube (typically 3-4 mm outer

diameter for X-band EPR) using a syringe or a long, thin pipette tip, avoiding the introduction

of air bubbles. The sample volume is typically 50-200 µL.

Flash Freezing: Immediately flash-freeze the sample by plunging the EPR tube into liquid

nitrogen. Store the sample in liquid nitrogen until measurement.

4.1.2. EPR Spectrometer Setup and Data Acquisition

Instrument Preparation: Cool the EPR spectrometer's resonant cavity to the desired

temperature, typically a cryogenic temperature (e.g., 77 K using a liquid nitrogen dewar or

lower temperatures using a helium cryostat) to immobilize the protein and enhance signal

intensity.

Sample Insertion: Carefully insert the frozen sample into the EPR cavity.

Tuning and Matching: Tune the spectrometer to the resonant frequency of the cavity and

match the impedance to minimize microwave power reflection.

Parameter Optimization: Set the following key acquisition parameters:

Microwave Frequency: Typically X-band (~9.5 GHz).

Microwave Power: Use a low microwave power (e.g., 0.1-2 mW) to avoid saturation of the

EPR signal. A power saturation study can be performed to determine the optimal power.
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Modulation Frequency: Typically 100 kHz.

Modulation Amplitude: Set to a value that is a fraction of the narrowest line in the spectrum

to avoid over-modulation and signal distortion (e.g., 0.1-0.5 mT).

Magnetic Field Sweep: Set the center field and sweep width to encompass the entire EPR

spectrum of the tyrosyl radical (e.g., center field ~340 mT, sweep width ~20 mT).

Time Constant and Conversion Time: These parameters control the signal filtering and

digitization rate. Typical values are in the range of milliseconds.

Number of Scans: Signal averaging is often necessary to improve the signal-to-noise ratio.

The number of scans can range from a few to several hundred, depending on the sample

concentration and instrument sensitivity.

Data Acquisition: Acquire the EPR spectrum.

Data Processing: The raw data is typically the first derivative of the absorption spectrum.

Process the data by applying a baseline correction and, if necessary, integrating the

spectrum to obtain the absorption lineshape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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